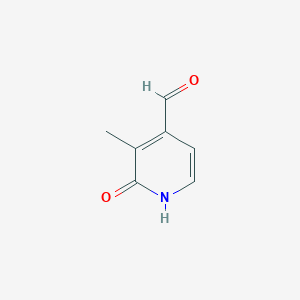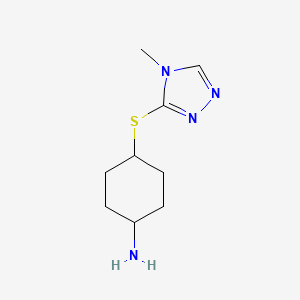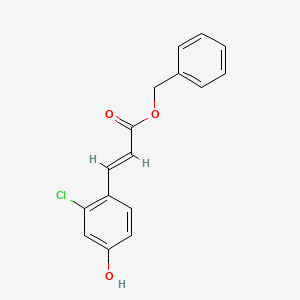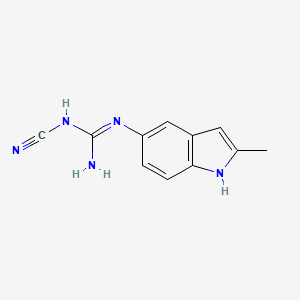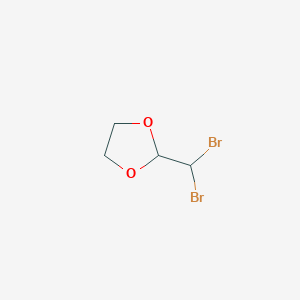
2-(Dibromomethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibromomethyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms attached to a methylene group, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-1,3-dioxolane typically involves the bromination of 1,3-dioxolane derivatives. One common method is the reaction of 1,3-dioxolane with bromoform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dibromomethyl intermediate, which then reacts with the dioxolane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can improve the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(Dibromomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups.
Reduction: Methyl-substituted dioxolane.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
2-(Dibromomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Dibromomethyl)-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Similar Compounds
Dibromomethane: Similar in structure but lacks the dioxolane ring.
Bromoform: Contains three bromine atoms attached to a single carbon.
1,3-Dioxolane: Lacks the dibromomethyl group but shares the dioxolane ring structure
Uniqueness
2-(Dibromomethyl)-1,3-dioxolane is unique due to the combination of the dibromomethyl group and the 1,3-dioxolane ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C4H6Br2O2 |
|---|---|
Molecular Weight |
245.90 g/mol |
IUPAC Name |
2-(dibromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H6Br2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChI Key |
NAEXTWGJDYSKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



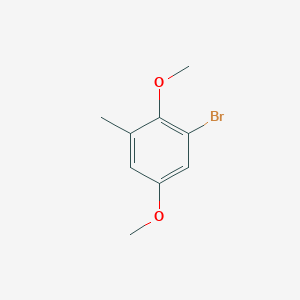
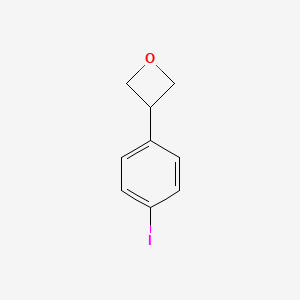
![Benzo[f]cinnoline](/img/structure/B12954418.png)

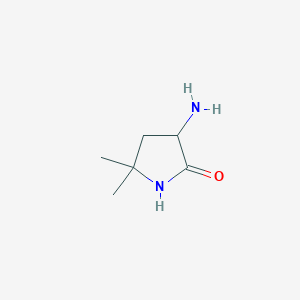
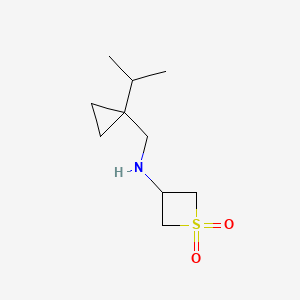
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
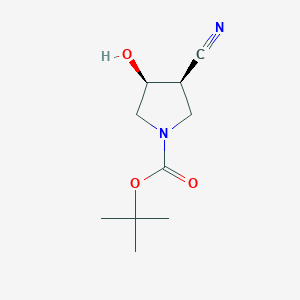
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
